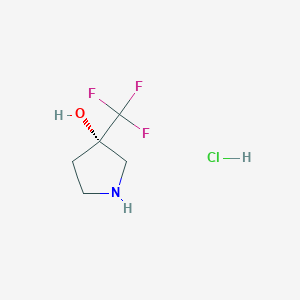

(S)-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride

説明

(S)-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative characterized by a hydroxyl group and a trifluoromethyl (-CF₃) substituent at the 3-position of the pyrrolidine ring. The compound exists as a hydrochloride salt, enhancing its stability and solubility in aqueous media. The trifluoromethyl group imparts unique electronic and steric properties, making this compound valuable in medicinal chemistry, particularly in drug candidates targeting central nervous system disorders or metabolic enzymes .

特性

IUPAC Name |

(3S)-3-(trifluoromethyl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(10)1-2-9-3-4;/h9-10H,1-3H2;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJSEILRWZMZFQ-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(F)(F)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@]1(C(F)(F)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chiral Pool Utilization from Amino Acid Derivatives

A prevalent strategy involves starting from chiral amino acids or their esters. For instance, aminohydroxybutyric acid (IV) serves as a precursor in a four-step synthesis outlined in EP4382529A1. The process begins with acid-catalyzed esterification in methanol using acetyl chloride to form the methyl ester hydrochloride (V) . Subsequent lactamization under basic conditions yields the pyrrolidinone intermediate, which undergoes sodium borohydride reduction in diglyme with sulfuric acid to afford (S)-pyrrolidin-3-ol (I) . This method achieves an overall yield of 44% with >99% enantiomeric excess (ee).

Introduction of the Trifluoromethyl Group

Nucleophilic Trifluoromethylation

The trifluoromethyl group is introduced via nucleophilic displacement on activated aromatic intermediates. A microwave-assisted reaction between (S)-3-pyrrolidinol and 3-bromo-5-fluorobenzotrifluoride in dimethyl sulfoxide (DMSO) with cesium carbonate achieves substitution at the 3-position of the pyrrolidine ring. This method yields 1.05 g of product with full retention of stereochemistry, as confirmed by -NMR.

Hydrochloride Salt Formation

Direct Protonation with HCl Gas

Treatment of the free base (S)-3-(trifluoromethyl)pyrrolidin-3-ol with hydrogen chloride in dioxane at room temperature provides the hydrochloride salt in 90% yield. The reaction is typically monitored by -NMR to confirm complete salt formation, with characteristic downfield shifts observed for the hydroxyl and amine protons.

Crystallization and Purification

The patent EP4382529A1 describes a final recrystallization step using ethanol/water mixtures to achieve >99.9% chemical purity. This step is critical for pharmaceutical applications, as residual solvents or byproducts are reduced to ppm levels.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Dichloromethane (DCM) : Used in benzyl chloroformate protection reactions at 5–20°C, yielding 92%.

-

Dimethyl Sulfoxide (DMSO) : Facilitates nucleophilic aromatic substitutions at 120°C under microwave irradiation.

-

Diglyme : Enables high-temperature reductions (80°C) with sodium borohydride, crucial for lactam ring opening.

Catalytic Systems

-

Cesium Carbonate : Superior to potassium carbonate in DMSO for activating fluorinated aryl substrates, minimizing side reactions.

-

Triethylamine : Effective as a base in dichloromethane for controlling exothermic reactions during chloroformate additions.

Analytical Characterization

Spectroscopic Data

科学的研究の応用

Chemical Properties and Structure

(S)-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride features a pyrrolidine ring with a trifluoromethyl group and a hydroxyl group. The trifluoromethyl group significantly enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development and other chemical applications. Its molecular formula is C₅H₉ClF₃NO, with a molecular weight of 191.58 g/mol.

1.1. Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it has been identified as a precursor in the synthesis of darifenacin, a medication used to treat overactive bladder conditions. The trifluoromethyl group contributes to the compound's pharmacological profile by enhancing lipophilicity and metabolic stability.

1.2. Neuropharmacology

Research indicates that this compound may interact with neurotransmitter systems, potentially modulating synaptic activity. Its structural similarity to other pyrrolidine derivatives suggests potential neuroprotective effects, making it relevant in studies focused on neurodegenerative diseases.

2.1. Synthesis Routes

Several synthetic routes have been developed for producing this compound. Common methods include:

- Nucleophilic Substitution Reactions : The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Dehydration Reactions : The compound can undergo dehydration to form alkenes or participate in esterification with carboxylic acids.

These synthetic methods highlight the versatility of this compound in creating diverse derivatives for further research.

3.1. Antiviral Profiling

Recent studies have explored the antiviral properties of compounds related to this compound, particularly against SARS-CoV-2 . The inclusion of the trifluoromethyl group has been shown to enhance the potency of certain analogs against viral replication.

3.2. Mechanism of Action

The mechanism of action involves interactions with specific receptors involved in neurotransmission and other biological pathways. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets effectively .

Case Studies and Research Findings

作用機序

The mechanism of action of (S)-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Substituent Effects: Trifluoromethyl vs. Methyl/Hydroxymethyl

(S)-3-Methylpyrrolidine Hydrochloride (CAS 186597-29-5):

- Structural Difference : Replaces the -CF₃ group with a methyl (-CH₃) group.

- Impact : The methyl group lacks the electron-withdrawing nature of -CF₃, leading to reduced metabolic stability and altered lipophilicity. The pKa of the hydroxyl group is likely higher due to weaker inductive effects, affecting hydrogen-bonding interactions .

- Similarity Score : 0.75 (lower due to substituent differences) .

- (S)-3-Hydroxypyrrolidine Hydrochloride (CAS 122536-94-1): Structural Difference: Lacks the -CF₃ group; only a hydroxyl (-OH) substituent is present. Impact: Absence of -CF₃ reduces lipophilicity (logP ~ -0.5 vs. However, the hydroxyl group retains hydrogen-bonding capability . Similarity Score: 0.96 (high due to identical pyrrolidine-OH backbone) .

- (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride (CAS 1009335-36-7): Structural Difference: Features a hydroxymethyl (-CH₂OH) group instead of -CF₃. Similarity Score: 1.00 (exact stereochemical match but divergent substituents) .

Halogenated Analogues: Fluorine vs. Trifluoromethyl

- (S)-3-Fluoropyrrolidine Hydrochloride (CAS 136725-53-6): Structural Difference: Substitutes -CF₃ with a single fluorine atom (-F). Impact: Fluorine’s smaller size and weaker electron-withdrawing effect result in lower metabolic stability. Similarity Score: 1.00 (same stereochemistry but weaker electronic effects) .

Ring Size and Conformation: Pyrrolidine vs. Piperidine

- (3R,6S)-6-Methylpiperidin-3-ol Hydrochloride (CAS 2227198-81-2):

- Structural Difference : Six-membered piperidine ring vs. five-membered pyrrolidine.

- Impact : Piperidine’s larger ring size alters conformational flexibility and may reduce binding to targets requiring a compact scaffold (e.g., dopamine receptors). The -CF₃ group’s absence further diminishes lipophilicity .

Physicochemical and Pharmacokinetic Properties

| Property | (S)-3-(Trifluoromethyl)pyrrolidin-3-ol HCl | (S)-3-Methylpyrrolidine HCl | (S)-3-Hydroxypyrrolidine HCl | (S)-3-Fluoropyrrolidine HCl |

|---|---|---|---|---|

| Molecular Weight | 215.6 g/mol | 149.6 g/mol | 139.6 g/mol | 142.5 g/mol |

| logP (Predicted) | 1.2 | 0.3 | -0.5 | 0.6 |

| Water Solubility | High (HCl salt) | Moderate | High | Moderate |

| Metabolic Stability | High (due to -CF₃) | Low | Moderate | Moderate |

Key Observations :

- The -CF₃ group significantly enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

- The hydrochloride salt improves solubility across all compounds, but steric effects from -CF₃ may limit dissolution kinetics .

生物活性

(S)-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group contributes to its pharmacological properties, influencing interactions with biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a trifluoromethyl group at the 3-position. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug design.

The mechanism of action for this compound involves interaction with specific enzymes and receptors. The trifluoromethyl group can engage in hydrogen bonding and hydrophobic interactions, potentially increasing binding affinity to target proteins. Studies suggest that compounds containing trifluoromethyl groups often exhibit improved potency in enzyme inhibition compared to their non-fluorinated counterparts .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of pyrrolidine derivatives, including those with trifluoromethyl substitutions. For instance, pyrrolyl benzamide derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data for this compound is limited, its structural similarities suggest potential efficacy in similar applications.

Enzyme Inhibition

Research indicates that the incorporation of trifluoromethyl groups can enhance the inhibitory effects on various enzymes. For example, studies have shown that trifluoromethyl-containing compounds can increase potency against reverse transcriptase enzymes by lowering the pKa of cyclic carbamates through key hydrogen bonding interactions . This suggests that this compound may possess similar enzyme-inhibitory properties.

Case Studies

- Inhibition of 5-Hydroxytryptamine Uptake : A study highlighted that introducing a trifluoromethyl group in certain compounds significantly increased their potency for inhibiting serotonin uptake by six-fold when compared to non-fluorinated analogs .

- Antibiotic Activity : In vitro evaluations have shown that other pyrrolidine derivatives exhibit mild antibiotic activity, suggesting that this compound could also be explored for similar applications .

Data Table: Biological Activities of Pyrrolidine Derivatives

Q & A

Q. What are the recommended synthetic routes for (S)-3-(Trifluoromethyl)pyrrolidin-3-ol hydrochloride, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or chiral pool synthesis. For example, a related pyrrolidine derivative was prepared by treating the free base with 1.0 M HCl in water at 50°C to form the hydrochloride salt, achieving a 52.7% yield after crystallization . Enantiomeric purity can be maintained using chiral auxiliaries or chromatography. Chiral HPLC (e.g., using columns with β-cyclodextrin phases) is recommended for purity validation, as demonstrated in studies of structurally similar (S)-3-Methylpyrrolidine hydrochloride .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : To confirm the stereochemistry of the trifluoromethyl group and pyrrolidine ring.

- HPLC-MS : For assessing purity and detecting trace impurities (e.g., using C18 columns with UV detection at 254 nm, as in pharmaceutical reference standards) .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, critical for storage optimization .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the pyrrolidine ring or degradation of the trifluoromethyl group . For long-term storage, lyophilization is recommended. Stability studies under accelerated conditions (40°C/75% RH for 6 months) are advised to establish shelf-life parameters .

Advanced Research Questions

Q. What strategies can optimize the enantioselective synthesis of this compound?

- Methodological Answer :

- Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to control stereochemistry .

- Dynamic Kinetic Resolution : Combine enzymatic catalysis (e.g., lipases) with racemization catalysts to enhance yield and enantiomeric excess (ee > 99%) .

- DoE (Design of Experiments) : Systematic variation of temperature, solvent polarity, and catalyst loading to identify optimal conditions .

Q. How can researchers investigate the biological activity of this compound derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for anti-proliferative activity using cancer cell lines (e.g., MCF-7, HeLa) with MTT assays. Derivatives of trifluoromethyl-pyrrolidine scaffolds have shown IC50 values < 10 µM in similar studies .

- Target Engagement Studies : Use surface plasmon resonance (SPR) or fluorescence polarization to assess binding affinity to enzymes like kinases or GPCRs .

- Metabolic Stability : Evaluate hepatic clearance using human liver microsomes (HLMs) with LC-MS/MS quantification .

Q. What approaches are effective for resolving contradictory data in reaction mechanisms involving the trifluoromethyl group?

- Methodological Answer :

- Isotopic Labeling : Use F or C-labeled analogs to track reaction pathways and intermediates .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies of competing mechanisms (e.g., nucleophilic substitution vs. radical pathways) .

- In Situ Spectroscopy : Real-time monitoring via FT-IR or Raman spectroscopy to capture transient species .

Q. How can impurity profiles of this compound be rigorously characterized?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to generate degradants. Analyze via UPLC-QTOF-MS to identify impurities (e.g., dehydrohalogenation products) .

- Reference Standards : Compare against certified impurities like O-Acetylflupentixol Hydrochloride, which shares structural motifs with trifluoromethyl-pyrrolidine derivatives .

- ICH Guidelines : Follow Q3A(R2) and Q3B(R2) for reporting thresholds (e.g., 0.10% for unknown impurities) .

Q. What methodologies are suitable for studying the compound’s interaction with biological membranes?

- Methodological Answer :

- Liposome Binding Assays : Use fluorescence quenching to measure partition coefficients () in model membranes .

- MD Simulations : All-atom molecular dynamics (e.g., CHARMM36 force field) to predict membrane permeability and localization .

- PAMPA (Parallel Artificial Membrane Permeability Assay) : Quantify passive diffusion across lipid bilayers, critical for CNS drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。